Lupanine
Overview
Description
Lupanine is a quinolizidine alkaloid predominantly found in the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus . It is one of the most significant tetracyclic quinolizidine alkaloids and is known for its toxic properties, which contribute to the bitter taste of lupin beans . This compound has a molecular formula of C15H24N2O and a molar mass of 248.36390 g/mol .
Preparation Methods
Lupanine can be synthesized through various methods, including microbial resolution of racemic mixtures and chemical synthesis. One environmentally friendly method involves the use of Pseudomonas putida LPK411, which enantioselectively biodegrades this compound enantiomers . The optimal conditions for this process are 31°C, pH 6-7, and an initial this compound concentration of 1.5 g/L . This method is advantageous as it utilizes industrial wastewater from lupin bean processing, making it a sustainable approach .
Chemical Reactions Analysis
Lupanine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formal oxidation at the 2-position of sparteine to form this compound . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include various quinolizidine derivatives .
Scientific Research Applications
Lupanine has a wide range of scientific research applications across various fields:
Mechanism of Action
Lupanine exerts its effects primarily through its interaction with KATP channels and insulin gene expression. It inhibits KATP channels in pancreatic beta cells, leading to membrane depolarization and an increase in calcium action potentials, which in turn stimulates insulin secretion . This mechanism makes this compound a potential therapeutic agent for managing type-2 diabetes mellitus .
Comparison with Similar Compounds
Lupanine is often compared with other quinolizidine alkaloids such as sparteine, lupinine, and multiflorine. While all these compounds share a similar tetracyclic structure, this compound is unique due to its specific oxidation state and its significant presence in lupin seeds . Sparteine, for example, is another major quinolizidine alkaloid but differs in its pharmacological properties and toxicity levels . Lupinine, on the other hand, is less toxic compared to this compound and sparteine .
Properties
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-XDQVBPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023908 | |
Record name | Lupanine d-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-90-3, 4356-43-8 | |
Record name | (+)-Lupanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupanine d-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupanine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupanine d-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUPANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUPANINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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